

A Comprehensive Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine

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Compound of Interest

Compound Name:	(S)-N-Boc-2-hydroxymethylmorpholine
Cat. No.:	B156450

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block extensively utilized in the synthesis of complex pharmaceutical compounds. Its rigid morpholine scaffold, coupled with the stereodefined hydroxymethyl group and the versatile Boc-protecting group, makes it a critical intermediate in the development of various therapeutic agents. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Chemical and Physical Properties

(S)-N-Boc-2-hydroxymethylmorpholine is a white crystalline powder.^[1] Its key properties are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	135065-76-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[1]
Molecular Weight	217.26 g/mol	[1]
Melting Point	60-62 °C	[1]
Boiling Point	321 °C	[1]
Density	1.118 g/cm ³	[1]
Appearance	White crystal powder	[1]
Solubility	Slightly soluble in water	[1] [2]
Storage Temperature	2-8°C under inert gas	[1]

Synthesis and Experimental Protocols

The synthesis of **(S)-N-Boc-2-hydroxymethylmorpholine** is well-documented in scientific literature, with several efficient routes developed to yield the enantiomerically pure compound. A common and operationally simple approach starts from the readily available chiral precursor, (R)-epichlorohydrin.[\[4\]](#)

Example Synthetic Protocol from (R)-Epichlorohydrin

This protocol is based on a reported multi-step synthesis that avoids chromatography for purification, making it suitable for high-throughput applications.[\[1\]](#)[\[4\]](#)

Step 1: Ring Opening of Epichlorohydrin

- To a reactor charged with N-benzylethanolamine (1.0 mol), water (100 mL), and 2-propanol (100 mL) at 20°C, add (R)-epichlorohydrin (1.05 mol).
- Stir the resulting solution overnight at ambient temperature.
- Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over a period of 5 minutes. An exotherm to approximately 29°C may be observed.

- After stirring for 4 hours, quench the reaction by adding 1 M HCl until the pH reaches 9.
- Add water (350 mL) and extract the mixture with dichloromethane (3 x 500 mL).

Step 2: Purification and Hydrogenation

- The combined organic phases from the previous step are treated with succinic anhydride.
- The resulting hemisuccinate is extracted into a dilute aqueous ammonia solution.
- The succinate is then hydrolyzed by the addition of sodium hydroxide.
- The purified intermediate is obtained by extraction with dichloromethane.[\[4\]](#)
- The resulting product is then hydrogenated over a Palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere (e.g., 50 psi).[\[4\]](#)

Step 3: Boc Protection

- After filtration of the catalyst, the methanolic solution of the hydrogenated product is stirred at room temperature.
- Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol is added in portions over 90 minutes.[\[4\]](#)
- After the reaction is complete, the solvent is evaporated to yield **(S)-N-Boc-2-hydroxymethylmorpholine**.

Characterization Data

The final product can be characterized using standard analytical techniques:

- ¹H NMR (400 MHz, CDCl₃): δ 3.92-3.88 (m, 3H), 3.7-3.64 (m, 1H), 3.60-3.48 (m, 3H), 2.936 (m, 1H), 2.75 (m, 1H), 2.06 (m, 1H), 1.46 (s, 9H).[\[2\]](#)
- Mass Spectrum (ESI) m/z: 240.3 [M + 23].[\[2\]](#)

Applications in Drug Development

The primary application of **(S)-N-Boc-2-hydroxymethylmorpholine** is as a chiral intermediate in the synthesis of pharmacologically active molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.

Case Study: Synthesis of (S,S)-Reboxetine

A prominent example of its application is in the asymmetric synthesis of **(+)-(S,S)-Reboxetine**, a selective norepinephrine reuptake inhibitor used as an antidepressant.^{[2][5]} The synthesis leverages the stereochemistry of **(S)-N-Boc-2-hydroxymethylmorpholine** to establish one of the chiral centers in the final drug molecule.

The general synthetic workflow from **(S)-N-Boc-2-hydroxymethylmorpholine** to (S,S)-Reboxetine is outlined below.



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Caption: Synthetic workflow for (S,S)-Reboxetine.

This synthetic pathway highlights the strategic use of **(S)-N-Boc-2-hydroxymethylmorpholine**. The initial oxidation of the primary alcohol to an aldehyde allows for the crucial carbon-carbon bond formation via an aldol reaction, setting up the second stereocenter. Subsequent transformations and final deprotection of the Boc group yield the target molecule. The Boc group plays a critical role by protecting the nitrogen atom from unwanted side reactions during the synthetic sequence, and its facile removal under acidic conditions is a key advantage.^[6]

Conclusion

(S)-N-Boc-2-hydroxymethylmorpholine is a cornerstone chiral building block for modern pharmaceutical development. Its well-defined stereochemistry and versatile chemical handles provide a reliable starting point for the synthesis of complex drug candidates. The efficient and scalable synthetic routes to this intermediate further enhance its value to the drug discovery

and development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key intermediates like **(S)-N-Boc-2-hydroxymethylmorpholine** in enabling their synthesis will undoubtedly increase.

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